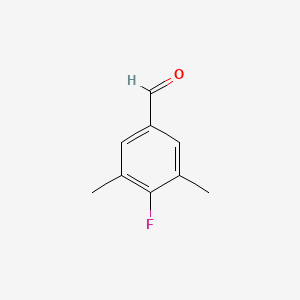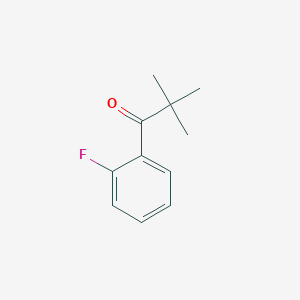
2,2-二甲基-2'-氟丙酰苯酮
描述
科学研究应用
2,2-Dimethyl-2’-fluoropropiophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein binding.
Medicine: Investigated for its potential use as an anesthetic and in pain management.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.
作用机制
Target of Action
Similar compounds have been reported to target the erg4/erg24 ergosterol biosynthesis protein .
Mode of Action
The exact mode of action of 2,2-Dimethyl-2’-fluoropropiophenone is not well-documented. The rate of formation of drug-receptor complexes at any point in time is given by k +1 [ D ] [ R ], while the rate of dissociation of drug-receptor complexes is given by k −1 [DR]. The difference between k +1 [ D ] [ R] and k −1 [DR] gives the concentration of the drug-ligand complexes at a given instance of time .
生化分析
Biochemical Properties
2,2-Dimethyl-2’-fluoropropiophenone plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
The effects of 2,2-Dimethyl-2’-fluoropropiophenone on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in altered cellular behavior, such as changes in cell proliferation, differentiation, or apoptosis.
Molecular Mechanism
At the molecular level, 2,2-Dimethyl-2’-fluoropropiophenone exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes in the target biomolecule, affecting its function. Additionally, 2,2-Dimethyl-2’-fluoropropiophenone may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethyl-2’-fluoropropiophenone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,2-Dimethyl-2’-fluoropropiophenone can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound may result in cumulative effects on cellular processes, such as sustained changes in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of 2,2-Dimethyl-2’-fluoropropiophenone vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects are often observed, where a specific dosage level is required to elicit a measurable response. High doses of 2,2-Dimethyl-2’-fluoropropiophenone may also result in toxic or adverse effects, such as cellular damage or organ toxicity .
Metabolic Pathways
2,2-Dimethyl-2’-fluoropropiophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of metabolites. These metabolic reactions can influence the compound’s activity and toxicity. For example, phase I metabolic reactions, such as oxidation and reduction, can modify the compound’s structure, while phase II reactions, such as conjugation, can increase its solubility and facilitate excretion .
Transport and Distribution
The transport and distribution of 2,2-Dimethyl-2’-fluoropropiophenone within cells and tissues are essential for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 2,2-Dimethyl-2’-fluoropropiophenone is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall activity within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2’-fluoropropiophenone typically involves the reaction of 2-fluorobenzoyl chloride with isobutylmagnesium bromide in the presence of a catalyst . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants. The product is then purified through recrystallization or distillation to achieve a high level of purity.
Industrial Production Methods
In industrial settings, the production of 2,2-Dimethyl-2’-fluoropropiophenone may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity . The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
化学反应分析
Types of Reactions
2,2-Dimethyl-2’-fluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
相似化合物的比较
Similar Compounds
Ketamine: A well-known dissociative anesthetic with similar NMDA receptor antagonist properties.
Phencyclidine (PCP): Another dissociative anesthetic with a similar mechanism of action.
Methoxetamine (MXE): A synthetic derivative of ketamine with similar pharmacological effects.
Uniqueness
2,2-Dimethyl-2’-fluoropropiophenone is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its fluorine substitution enhances its lipophilicity, allowing for better penetration of the blood-brain barrier and potentially more potent effects compared to its analogs.
属性
IUPAC Name |
1-(2-fluorophenyl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-11(2,3)10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHXRLYZNUADFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478872 | |
| Record name | 2,2-DIMETHYL-2'-FLUOROPROPIOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560085-36-1 | |
| Record name | 2,2-DIMETHYL-2'-FLUOROPROPIOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-fluorophenyl)-2,2-dimethylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


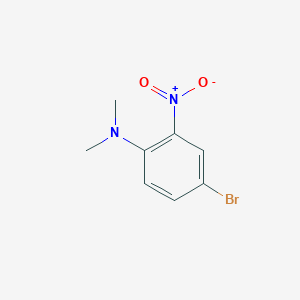
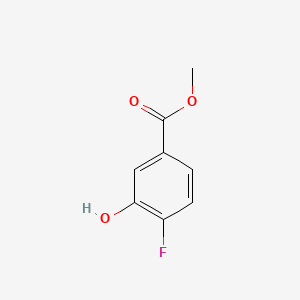


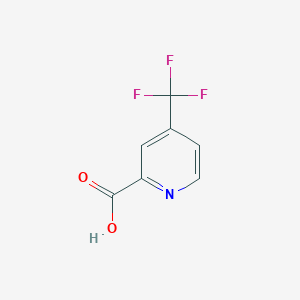
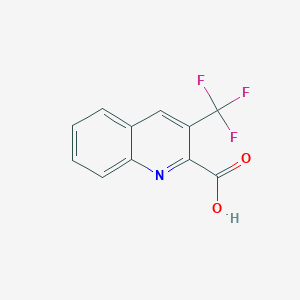
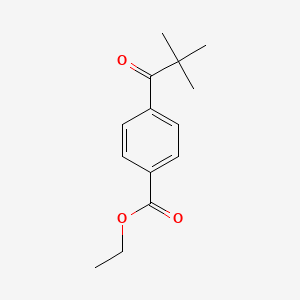

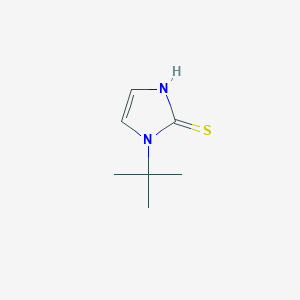
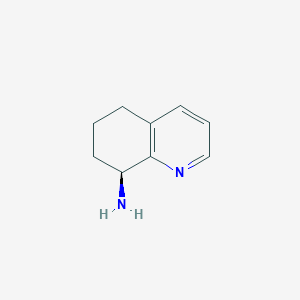
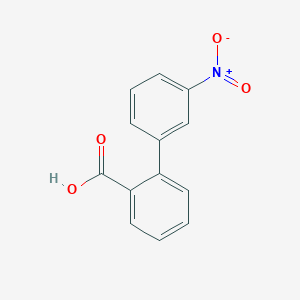
![4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one](/img/structure/B1314854.png)
